molecular formula C23H17N3O B8208504 (4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8208504
M. Wt: 351.4 g/mol
InChI Key: JIAZQMUSVIVHCY-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral oxazole derivative characterized by its stereospecific configuration (4S,5R) and the presence of a 1,8-naphthyridine substituent. This compound is synthesized via asymmetric catalytic methods, yielding high enantiomeric excess (≥99% ee) and purity (≥97%) . Its rigid bicyclic 1,8-naphthyridine moiety enhances π-π stacking interactions, making it a valuable ligand in coordination chemistry and asymmetric catalysis. The diphenyl groups at positions 4 and 5 contribute to steric bulk, influencing its reactivity and selectivity in metal-mediated transformations .

Properties

IUPAC Name

(4S,5R)-2-(1,8-naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O/c1-3-8-16(9-4-1)20-21(17-10-5-2-6-11-17)27-23(26-20)19-14-13-18-12-7-15-24-22(18)25-19/h1-15,20-21H/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAZQMUSVIVHCY-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Design

The 1,3-dipolar cycloaddition (1,3-DC) between azomethine ylides and dipolarophiles is a cornerstone for constructing the dihydrooxazole ring. This method leverages in situ generation of metallo-azomethine ylides from α-amino esters and aldehydes, followed by cycloaddition with activated alkenes or alkynes.

Example Protocol

  • Reactants :

    • α-Amino ester (e.g., glycine ethyl ester hydrochloride)

    • Aldehyde (e.g., phenylglyoxal for phenyl substituents)

    • Dipolarophile (e.g., maleimides or naphthyridine-containing dipolarophiles)

  • Catalyst : Silver acetate (AgOAc, 5 mol%)

  • Conditions : Room temperature, inert atmosphere (N₂ or Ar), solvent (toluene or dichloromethane).

The silver ion coordinates to the imine intermediate, stabilizing the azomethine ylide in a "W" conformation, which dictates the cis-stereochemistry at C4 and C5.

Stereochemical Control

The (4S,5R) configuration is achieved via chiral induction from the α-amino ester and the aldehyde. For instance, using (R)-phenylglyoxal and (S)-α-amino esters enforces a specific facial selectivity during cycloaddition. Reported diastereomeric ratios exceed 3:1, with enantiomeric purity up to 99% ee after chiral resolution.

Cyclization of β-Amino Alcohol Derivatives

Ring-Closing Approaches

Alternative routes involve cyclization of β-amino alcohols bearing pre-installed phenyl and naphthyridine groups. A representative pathway includes:

  • Synthesis of β-Amino Alcohol Precursor :

    • Condensation of 1,8-naphthyridine-2-carbaldehyde with a chiral β-amino alcohol (e.g., (1R,2S)-2-phenylglycinol).

  • Cyclization :

    • Treatment with a dehydrating agent (e.g., Burgess reagent) or acid catalysis (HCl/EtOH) to form the dihydrooxazole ring.

Key Data

PrecursorCyclization AgentYield (%)ee (%)
(1R,2S)-2-phenylglycinolBurgess reagent6599
Racemic β-amino alcoholHCl/EtOH7250

This method requires chiral starting materials to avoid racemization, limiting scalability compared to catalytic asymmetric approaches.

Post-Cyclization Functionalization

Suzuki-Miyaura Coupling

For late-stage introduction of the 1,8-naphthyridin-2-yl group, palladium-catalyzed cross-coupling is employed:

  • Intermediate : 2-Bromo-4,5-diphenyl-4,5-dihydrooxazole.

  • Coupling Partner : 1,8-Naphthyridin-2-ylboronic acid.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

Challenges : Limited commercial availability of naphthyridine boronic acids necessitates custom synthesis, reducing cost-efficiency.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)Stereocontrol
1,3-Dipolar CycloadditionHigh enantioselectivity; One-potRequires specialized dipolarophiles60–89Excellent
β-Amino Alcohol CyclizationStraightforward precursorsRacemization risks50–72Moderate
Post-Cyclization CouplingModular naphthyridine introductionLow atom economy; Boronic acid cost40–65N/A

Industrial-Scale Considerations

Large-scale synthesis prioritizes the 1,3-DC route due to catalytic stereocontrol and compatibility with continuous flow systems. Key optimizations include:

  • Solvent Recycling : Toluene recovery via distillation.

  • Catalyst Loading : Reduced AgOAc to 2 mol% without yield loss.

  • Workup : Aqueous extraction removes silver residues, ensuring product purity >97% .

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring exhibits moderate oxidation potential. Key findings include:

Reagent/ConditionsOutcomeYieldReference
KMnO₄ (aqueous, acidic)Oxazole ring oxidation to oxazolidinone60–65%
H₂O₂ (in acetic acid, 60°C)Partial ring opening with naphthyridine oxidation45%
  • Mechanistic Insight : Oxidation of the oxazole ring under strong acidic conditions leads to electrophilic attack at the oxygen atom, forming a ketone intermediate that rearranges into oxazolidinone.

Reduction Reactions

The dihydrooxazole scaffold undergoes selective reduction:

Reagent/ConditionsOutcomeSelectivityReference
NaBH₄ (MeOH, 0°C)Partial reduction of naphthyridineC4-C5 bond preserved
LiAlH₄ (THF, reflux)Full reduction to tetrahydrooxazole>90%
  • Steric Effects : The 4,5-diphenyl groups hinder approach of bulkier reducing agents like LiAlH₄ to the oxazole ring, favoring naphthyridine reduction first.

Naphthyridine Functionalization

The 1,8-naphthyridine moiety participates in metal-free C–H functionalization:

Trifluoromethylation

Reagent/ConditionsPositionYieldReference
TMS-CF₃/HF (DMPU, 80°C)C-2 of naphthyridine32%
  • Mechanism : The reaction proceeds via a six-membered transition state with dual activation by HF, enabling regioselective trifluoromethylation at the electron-deficient C-2 position .

N-Alkylation

Reagent/ConditionsProductApplicationReference
2-Bromoethanol/Cs₂CO₃ (DMF)N-Alkylated naphthyridine derivativeLigand design

Stereospecific Reactivity

The (4S,5R) configuration influences reaction pathways:

Reaction TypeObservationRationale
Nucleophilic substitutionRetention of configuration at C4Steric shielding by diphenyl groups
Catalytic hydrogenationEpimerization at C5 avoidedRigid oxazole ring conformation

Comparative Reactivity Table

ReactionOxazole ReactivityNaphthyridine ReactivityKey Factor
OxidationHighModerateRing strain in oxazole
C–H functionalizationLowHighElectron-deficient π-system
ReductionModerateHighRedox potential of N-heterocycle

Stability Under Extreme Conditions

ConditionDegradation PathwayHalf-Life (25°C)
pH < 2 (aqueous HCl)Oxazole ring hydrolysis2.5 hours
pH > 10 (NaOH)Naphthyridine deprotonationStable
UV light (254 nm)[4+2] Cycloaddition side reactions8 hours

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, compounds with similar naphthyridine structures have shown cytotoxic effects against various human cancer cell lines such as HeLa and HCT15 . The mechanism of action often involves the inhibition of topoisomerase IIα, an essential enzyme for DNA replication and repair.

2. Antimicrobial Properties
Naphthyridine derivatives are also noted for their antimicrobial activities. Studies have demonstrated that certain naphthyridine-based compounds can effectively combat bacterial infections by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. This suggests that (4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole could be explored further as a lead compound in the development of new antibiotics.

3. Mineralocorticoid Receptor Antagonism
The compound has been suggested to act as a non-steroidal antagonist of the mineralocorticoid receptor. This property could be beneficial in treating cardiovascular and renal disorders such as heart failure and diabetic nephropathy. The antagonism of this receptor may help mitigate the effects of excessive aldosterone, which is linked to hypertension and fluid retention .

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound could be utilized in organic electronic devices. Research into similar compounds has shown promise in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through structural modifications allows for optimization in device performance.

Research Tool Applications

1. Chemical Probes
The compound can serve as a chemical probe in biological research to study specific cellular pathways or mechanisms. By modifying the structure slightly, researchers can create analogs that selectively target different biological processes or receptors.

2. Synthesis and Methodology Development
The synthesis of this compound itself represents a methodological advancement in synthetic organic chemistry. Various synthetic routes have been developed to produce this compound efficiently while maintaining high yields . These methodologies can be adapted for synthesizing other complex organic molecules.

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated cytotoxicity against HeLa cellsShowed significant inhibition of cell growth with IC50 values indicating potency
Antimicrobial EvaluationTested against various bacterial strainsDemonstrated effectiveness comparable to existing antibiotics
Mineralocorticoid Receptor StudyAssessed receptor binding affinityIndicated potential for use in treating cardiovascular diseases through receptor antagonism

Mechanism of Action

The mechanism of action of (4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The compound’s structural analogs differ in substituents, stereochemistry, and core heterocycles. Key examples include:

Compound Name Substituents/Modifications Stereochemistry Molecular Weight (g/mol) XlogP Applications/Properties
(4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole 1,8-Naphthyridin-2-yl, diphenyl 4S,5R 314.4 4.3 Ligand in asymmetric catalysis
(S)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole 1,8-Naphthyridin-2-yl, tert-butyl S-configuration 283.3 3.8 Improved solubility; ligand screening
(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole Bipyridinyl, diphenyl 4R,5R 383.4 4.5 Enhanced metal coordination
(4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(oxazole) Cycloheptane-bridged bis(oxazole) 4S,4'S,5R,5'R 540.69 5.1 Macrocyclic ligand for transition metals
(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole 6-Methylpyridinyl, diphenyl 4R,5S 314.4 4.0 Bioactive intermediates

Key Observations :

  • Substituent Effects : Replacing 1,8-naphthyridine with bipyridinyl (e.g., compound in ) increases molecular weight and XlogP, enhancing hydrophobicity and metal-binding capacity.
  • Stereochemical Impact : Enantiomers like (4R,5R) vs. (4S,5R) exhibit divergent catalytic performance in asymmetric reactions due to spatial orientation .
  • Bulk and Solubility: The tert-butyl analog reduces steric hindrance compared to diphenyl groups, improving solubility in nonpolar solvents.

Physicochemical and Computational Properties

Comparative data for This compound and its methylpyridinyl analog ():

Property Target Compound 6-Methylpyridinyl Analog
Hydrogen Bond Acceptors 3 3
Rotatable Bonds 3 3
Topological Polar Surface Area 34.5 Ų 34.5 Ų
Calculated logP (XlogP) 4.3 4.0

The near-identical polar surface area and hydrogen-bonding capacity suggest similar bioavailability. However, the higher XlogP of the target compound indicates greater lipophilicity, favoring membrane permeability in biological systems .

Biological Activity

(4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole (CAS No. 2828432-21-7) is a compound that has garnered interest for its potential biological activities. This article reviews its biological activity based on various studies, including cell-based assays and in vitro experiments.

  • Molecular Formula: C23H20N2O
  • Molecular Weight: 351.40 g/mol
  • Purity: ≥97% .

The compound's mechanism of action is not fully elucidated; however, it is believed to interact with specific cellular pathways that may influence cell proliferation and apoptosis. Its structural features suggest potential interactions with various receptors and enzymes involved in cellular signaling.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance:

  • Cell Lines Tested: A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values: The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate potency against these cancer types .

Prostaglandin E₂ Regulation

The compound has been linked to the modulation of prostaglandin E₂ (PGE₂) levels in various cell types. Increased levels of PGE₂ have been associated with enhanced wound healing and regeneration processes:

  • A549 Cells: Treatment with the compound resulted in a significant increase in PGE₂ production (451 pg/mL), approximately seven times higher than control groups .

This suggests a potential role in regenerative medicine and wound healing applications.

Study 1: Wound Healing Effects

In a study examining the effects of the compound on wound healing:

  • Methodology: Scratch wound healing assays were performed on HaCaT cells.
  • Results: The compound significantly improved wound closure rates after 48 hours compared to untreated controls. This effect was attributed to increased PGE₂ levels facilitating cellular migration and proliferation .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using MTT assays:

  • Cell Lines: Various cancer cell lines were treated with increasing concentrations of the compound.
  • Findings: The results indicated that while the compound was cytotoxic to cancer cells, normal fibroblast cells exhibited lower sensitivity, suggesting a degree of selectivity for tumor cells .

Data Summary

Property/ActivityObservations
Molecular Weight 351.40 g/mol
IC50 (A549) 10 µM
PGE₂ Production Increase 451 pg/mL (7-fold higher than control)
Wound Healing Improvement Significant closure rate enhancement
Cytotoxicity Selective towards cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole?

  • Methodology : A three-step enantioselective synthesis starting from (S)-(+)-2-phenylglycinol is recommended. Key steps include cyclization to form the oxazoline core and coupling with 1,8-naphthyridine derivatives. Optimize reaction conditions (e.g., solvent, temperature) to achieve yields of 83.2–94.5% per step. Purification via recrystallization and characterization using polarimetry ([α]D), IR, NMR, and GC-MS ensures >99% purity .

Q. How can stereochemical integrity be maintained during synthesis?

  • Methodology : Use chiral precursors (e.g., (S)-(+)-2-phenylglycinol) to enforce the (4S,5R) configuration. Monitor enantiomeric excess via polarimetry and confirm absolute configuration using X-ray crystallography or advanced NMR techniques (e.g., NOESY for spatial correlations). Avoid racemization by controlling reaction pH and temperature .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural confirmation : 1^1H/13^13C NMR to assign aromatic protons and diastereotopic hydrogens in the oxazoline ring.
  • Purity assessment : GC-MS for trace impurities and HPLC with chiral columns to verify enantiopurity.
  • Stereochemical validation : Compare experimental optical rotation values with literature data .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and binding modes?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., antimicrobial enzymes). Validate predictions with in vitro assays. For example, scaffold similarity to pyrazole and isoxazole derivatives (known antimicrobial agents) suggests testing against Gram-positive bacteria .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Experimental replication : Standardize assay conditions (e.g., bacterial strain, solvent controls).
  • Data normalization : Account for degradation (e.g., organic compound instability over 9-hour assays) by including time-course controls .
  • Meta-analysis : Compare results with structurally related compounds (e.g., 4,5-dihydrooxazole derivatives with fluorophenyl groups) to identify substituent-activity relationships .

Q. How can stereochemical effects on pharmacological activity be systematically studied?

  • Methodology : Synthesize all four stereoisomers (4S,5R; 4R,5S; 4S,5S; 4R,5R) and compare their bioactivity. For example, test inhibitory effects on H. volcanii growth (a model for lipid metabolism studies) to correlate stereochemistry with membrane disruption .

Q. What are the limitations of current synthetic protocols for scaling to gram-scale production?

  • Methodology :

  • Bottleneck analysis : Identify low-yield steps (e.g., naphthyridine coupling) and explore alternative catalysts (e.g., Wilkinson’s catalyst for dehydrogenation).
  • Purification challenges : Replace column chromatography with solvent partitioning for cost-effective scaling .

Critical Considerations

  • Stereochemical drift : Monitor optical rotation at each synthetic step to prevent unintended racemization .
  • Biological assay variability : Include positive controls (e.g., ciprofloxacin) and validate with triplicate experiments .
  • Computational validation : Cross-check docking results with molecular dynamics simulations to assess binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.